5-(m-Tolyl)nicotinic acid

Description

BenchChem offers high-quality 5-(m-Tolyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(m-Tolyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

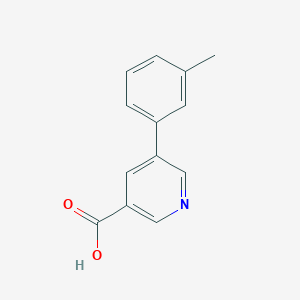

5-(3-methylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXMMUCUYGOXEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646970 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-34-4 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 5-(m-Tolyl)nicotinic Acid

Introduction

5-(m-Tolyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a key building block in medicinal chemistry and drug development. Its structural motif, featuring a tolyl group at the 5-position of the pyridine ring, is of significant interest for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to 5-(m-Tolyl)nicotinic acid, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed experimental protocols, and explore alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecule.

Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for the synthesis of 5-arylnicotinic acids, including 5-(m-Tolyl)nicotinic acid. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, m-tolylboronic acid) and an organic halide (5-bromonicotinic acid).[1] The reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]

Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling for 5-(m-Tolyl)nicotinic acid synthesis.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a Pd(II) intermediate.[2]

-

Transmetalation: In the presence of a base, the tolyl group from the m-tolylboronic acid is transferred to the palladium center, displacing the bromide.[2]

-

Reductive Elimination: The two organic groups (the nicotinic acid moiety and the tolyl group) on the palladium complex are eliminated to form the final carbon-carbon bond of 5-(m-Tolyl)nicotinic acid, regenerating the active Pd(0) catalyst.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of 5-(m-Tolyl)nicotinic acid. Optimization may be necessary based on laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent | Molar Equiv. | Notes |

| 5-Bromonicotinic acid | 1.0 | |

| m-Tolylboronic acid | 1.2 - 1.5 | |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Other common catalysts include Pd(OAc)₂ with a phosphine ligand. |

| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 | The choice of base can influence reaction rate and yield. |

| Solvent | - | A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, DMF) is typically used. |

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 equiv.), m-tolylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.02-0.05 equiv.).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with water and acidify to a pH of approximately 4-5 with a suitable acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[2]

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 5-(m-Tolyl)nicotinic acid.

Alternative Synthetic Pathways

While the Suzuki-Miyaura coupling is the most direct route, other synthetic strategies can be employed. These alternatives can be valuable if the starting materials for the Suzuki coupling are unavailable or if a different synthetic approach is desired for molecular diversity.

Other Cross-Coupling Reactions

-

Stille Coupling: This reaction utilizes an organotin reagent (e.g., m-tolyltrimethylstannane) instead of a boronic acid. While effective, the high toxicity of organotin compounds is a significant drawback.

-

Negishi Coupling: This method employs an organozinc reagent (e.g., m-tolylzinc chloride). Organozinc reagents are generally more reactive than organoboronic acids, which can be advantageous in some cases.

Functionalization of a Pre-formed 5-(m-Tolyl)pyridine

An alternative strategy involves first synthesizing 5-(m-tolyl)pyridine and then oxidizing the methyl group at the 3-position of a precursor or introducing a carboxylic acid group. A common industrial method for producing nicotinic acid is the oxidation of alkylpyridines.[3] For instance, 5-ethyl-2-methylpyridine is oxidized with nitric acid on an industrial scale to produce nicotinic acid.[3] A similar principle could be applied here, although it would likely require a multi-step synthesis to install the necessary functional groups.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of 5-(m-Tolyl)nicotinic acid via oxidation.

De Novo Synthesis of the Pyridine Ring

De novo synthesis involves constructing the substituted pyridine ring from acyclic precursors. The Bohlmann-Rahtz pyridine synthesis is a notable example. This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a trisubstituted pyridine. While versatile, this method is typically more complex and may require more extensive optimization compared to the Suzuki-Miyaura coupling.

Conclusion

The synthesis of 5-(m-Tolyl)nicotinic acid is most efficiently and reliably achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and broad functional group tolerance, making it the preferred choice for both laboratory-scale synthesis and potential scale-up. The well-understood mechanism of this reaction provides a solid foundation for troubleshooting and optimization. While alternative pathways, such as other cross-coupling reactions and de novo ring synthesis, exist, they often present challenges such as the use of toxic reagents or more complex reaction sequences. For researchers and drug development professionals, a thorough understanding of the Suzuki-Miyaura coupling provides a powerful tool for the synthesis of 5-(m-Tolyl)nicotinic acid and a wide array of other valuable 5-arylnicotinic acid derivatives.

References

Sources

An In-Depth Technical Guide to 5-(m-Tolyl)nicotinic Acid

Foreword: In the landscape of modern drug discovery and medicinal chemistry, the exploration of novel scaffolds and substituted heterocyclic compounds remains a cornerstone of innovation. This technical guide is dedicated to 5-(m-Tolyl)nicotinic acid, a molecule of significant interest due to its structural relation to nicotinic acid (Niacin, Vitamin B3), a well-established therapeutic agent. This document provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the core chemical properties, a robust synthesis methodology, and the pharmacological rationale for its investigation.

Core Physicochemical & Structural Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock upon which all subsequent experimental design is built. 5-(m-Tolyl)nicotinic acid is a solid, typically appearing as an off-white or pale yellow powder. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | |

| CAS Number | 886365-31-9 | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 210-212 °C | [1] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and methanol. | [1] |

| pKa | 2.27±0.10 (Predicted) | [1] |

Expertise & Experience: The predicted pKa suggests that the carboxylic acid moiety is relatively acidic, a typical characteristic of pyridinecarboxylic acids. Its limited aqueous solubility but good solubility in organic solvents like DMSO is a critical consideration for in vitro assay development and stock solution preparation. For potential in vivo applications, formulation strategies such as salt formation may be necessary to enhance bioavailability.

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond in 5-(m-Tolyl)nicotinic acid is efficiently achieved via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite building blocks: a halo-pyridine and a boronic acid.

Validated Synthesis Protocol

This protocol describes the coupling of 5-bromonicotinic acid with m-tolylboronic acid.

Reagents & Materials:

-

5-Bromonicotinic acid (1.0 eq)

-

m-Tolylboronic acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Sodium Carbonate [Na₂CO₃] (2.5 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Ethyl Acetate (for extraction)

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromonicotinic acid, m-tolylboronic acid, and sodium carbonate.

-

Catalyst Pre-formation (Optional but Recommended): In a separate, smaller flask, stir the Palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent for 10-15 minutes. This allows for the in-situ formation of the active Pd(0) catalyst complex.

-

Initiation: Add the 1,4-dioxane/water solvent mixture to the main reaction flask, followed by the catalyst solution.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and maintain with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromonicotinic acid is consumed (typically 4-12 hours).

-

Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Acidify the aqueous mixture with 1M HCl to a pH of ~3-4. This crucial step protonates the carboxylate salt, rendering the product insoluble in the aqueous phase. c. Extract the product into ethyl acetate (3x volumes). d. Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-(m-Tolyl)nicotinic acid.

Trustworthiness & Causality: This protocol is self-validating. The use of a slight excess of the boronic acid drives the reaction to completion. The aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. The phosphine ligand stabilizes the palladium catalyst and facilitates the reductive elimination step that forms the final product.

Synthesis Workflow Visualization

Caption: Workflow for the Suzuki-Miyaura synthesis of 5-(m-Tolyl)nicotinic acid.

Pharmacological Potential & Rationale for Investigation

The therapeutic value of nicotinic acid is primarily linked to its effects on lipid metabolism.[4][5] It is known to favorably modulate cholesterol levels by reducing LDL and VLDL and significantly increasing HDL cholesterol.[6] These effects are largely mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes.

Expertise & Experience: The derivatization of the core nicotinic acid scaffold is a classic medicinal chemistry strategy aimed at improving potency, selectivity, or pharmacokinetic properties while potentially mitigating side effects like the flushing associated with niacin.[5] The introduction of the m-tolyl group at the 5-position introduces a significant structural change:

-

Increased Lipophilicity: The tolyl group increases the molecule's lipophilicity (LogP) compared to the parent nicotinic acid. This can enhance membrane permeability, potentially altering tissue distribution and target engagement.

-

Steric Influence: The bulky aryl group may influence binding affinity and selectivity for GPR109A or other potential off-targets.

Given this rationale, 5-(m-Tolyl)nicotinic acid is a compelling candidate for investigation in therapeutic areas where nicotinic acid derivatives have shown promise, including:

-

Dyslipidemia and Atherosclerosis: As a primary target area, evaluating its effect on lipid profiles is a logical first step.[7]

-

Inflammatory Conditions: Nicotinic acid and its receptor GPR109A have been implicated in modulating immune responses.

-

Neurodegenerative Diseases: Some studies have suggested a potential role for nicotinic acid derivatives in conditions like Alzheimer's and Parkinson's disease.[8]

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism via GPR109A agonism in adipocytes.

References

-

Nicotinic acid . (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Gorniak, I., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 227. Available at: [Link]

-

5-Methylnicotinic acid . (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

- Preparation method of high-purity 5-methyl-nicotinic acid. (2017). Google Patents.

-

Carlson, L. A. (2005). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis, 182(2), 215-225. Available at: [Link]

-

Arumugam, P., & Veerabagu, U. (2015). Suzuki coupling reaction of various alkyl bromide with methylboronic acid catalyzed by Pd/SBA-15 a. ResearchGate. Available at: [Link]

-

Proton NMR Spectrum for Nicotinic Acid . (2017). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]

-

Karakaya, C., et al. (2023). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 14(34), 9236-9243. Available at: [Link]

-

Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106. Available at: [Link]

- Preparing method of 5-methylnicotinicacid. (2012). Google Patents.

-

Masking Boronic Acids for Suzuki Coupling . (2011). YouTube. Retrieved January 28, 2026, from [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B-26B. Available at: [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

-

Pirillo, A., & Catapano, A. L. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13456. Available at: [Link]

-

Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 987-994. Available at: [Link]

-

FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin . (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

- 1. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. annualreviews.org [annualreviews.org]

- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-(m-Tolyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-(m-Tolyl)nicotinic acid, focusing on its solubility and stability. As a crucial intermediate in the synthesis of novel pharmaceutical compounds, a thorough understanding of these characteristics is paramount for successful drug development, from early-stage discovery to formulation. While direct extensive literature on 5-(m-Tolyl)nicotinic acid is emerging, this document leverages established principles and data from the parent molecule, nicotinic acid (Niacin, Vitamin B3), to provide a robust framework for its characterization.

Introduction to 5-(m-Tolyl)nicotinic Acid: A Profile

5-(m-Tolyl)nicotinic acid is a derivative of nicotinic acid, a pyridine carboxylic acid. The introduction of a meta-tolyl group at the 5-position of the pyridine ring is expected to significantly influence its physicochemical properties compared to the parent compound. This modification increases the molecule's lipophilicity, which can have profound effects on its solubility in both aqueous and organic media, as well as its interaction with biological membranes.

Chemical Structure:

-

IUPAC Name: 5-(3-methylphenyl)pyridine-3-carboxylic acid

-

Molecular Formula: C₁₃H₁₁NO₂

-

Molecular Weight: 213.23 g/mol

The primary application of 5-(m-Tolyl)nicotinic acid lies in its role as a key building block in medicinal chemistry. For instance, it is a known intermediate in the synthesis of certain advanced pharmaceutical ingredients.

Solubility Profile: A Critical Parameter for Drug Action

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor solubility can lead to low absorption and, consequently, suboptimal therapeutic efficacy. A comprehensive understanding of both thermodynamic and kinetic solubility is therefore essential.

Theoretical Considerations Based on Nicotinic Acid

Nicotinic acid itself is slightly soluble in water and ethanol, with its solubility increasing in hot water and alkaline solutions.[1] The presence of the carboxylic acid group (pKa ≈ 4.85 for nicotinic acid) dictates a pH-dependent solubility profile.[1] At pH values below its pKa, the molecule is predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate anion.

For 5-(m-Tolyl)nicotinic acid, the addition of the lipophilic tolyl group is anticipated to decrease its aqueous solubility compared to nicotinic acid. The LogP (a measure of lipophilicity) is expected to be significantly higher.

Experimental Determination of Solubility

To accurately characterize the solubility of 5-(m-Tolyl)nicotinic acid, a multi-faceted approach is recommended, encompassing both thermodynamic and kinetic solubility assessments.

Table 1: Predicted vs. Parent Compound Solubility Data

| Compound | Predicted Aqueous Solubility | Key Influencing Factors |

| Nicotinic Acid | Slightly soluble in water (1-5 g/100 mL at 17°C)[1] | pH-dependent, presence of polar carboxylic acid and pyridine nitrogen |

| 5-(m-Tolyl)nicotinic acid | Predicted to be lower than nicotinic acid | Increased lipophilicity due to the tolyl group |

Experimental Protocol 1: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound, representing the true saturation point.[2][3][4]

Rationale: This "gold standard" method provides the most accurate measure of a compound's intrinsic solubility, which is crucial for pre-formulation and biopharmaceutical classification.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of solid 5-(m-Tolyl)nicotinic acid to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility. Include relevant organic solvents if required for formulation development.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of 5-(m-Tolyl)nicotinic acid in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

-

Data Analysis: Express the solubility in units of mg/mL or µg/mL.

dot

Caption: Thermodynamic Solubility Workflow.

Experimental Protocol 2: Kinetic Solubility Assessment

This high-throughput method measures the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous buffer.[7] It reflects the solubility under non-equilibrium conditions often encountered in early drug discovery assays.

Rationale: Provides a rapid assessment of solubility that is relevant for in vitro screening assays where compounds are often introduced in a solvent like DMSO.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-(m-Tolyl)nicotinic acid in DMSO (e.g., 10 mM).

-

Addition to Buffer: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of the solution using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is observed is the kinetic solubility.

-

Quantification (Optional): Alternatively, filter the solutions and quantify the dissolved compound concentration via HPLC-UV or LC-MS/MS.

dot

Caption: Kinetic Solubility Workflow.

Stability Profile: Ensuring Compound Integrity

Assessing the chemical stability of 5-(m-Tolyl)nicotinic acid is crucial to determine its shelf-life and identify potential degradation products that could impact safety and efficacy. Forced degradation studies are an indispensable tool in this evaluation.[8][9][10]

Anticipated Stability Based on Nicotinic Acid Structure

Nicotinic acid is generally stable to heat, acidity, and alkalinity.[1] However, pyridine carboxylic acids can be susceptible to certain degradation pathways. Potential areas of instability for 5-(m-Tolyl)nicotinic acid could include:

-

Oxidative Degradation: The pyridine ring and the methyl group on the tolyl moiety could be susceptible to oxidation.

-

Photodegradation: Aromatic systems can be sensitive to light, potentially leading to decomposition.[1]

-

Decarboxylation: While generally stable, under extreme heat, decarboxylation of the carboxylic acid could occur.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[10] These studies are a key component of demonstrating the stability-indicating nature of analytical methods.

Experimental Protocol 3: Forced Degradation Study

Rationale: To identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method, as mandated by ICH guidelines.[8][9]

Methodology:

-

Sample Preparation: Prepare solutions of 5-(m-Tolyl)nicotinic acid in appropriate solvents.

-

Stress Conditions: Expose the samples to a range of stress conditions as outlined in ICH guideline Q1A(R2).[8][9]

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

-

Oxidation: 3-30% H₂O₂ at room temperature.

-

Thermal Stress: Expose solid drug substance to dry heat (e.g., 105°C).

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample at multiple time points to track the progression of degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[8]

-

The HPLC method should be capable of separating the parent peak from all degradation product peaks.

-

A photodiode array (PDA) detector is useful for assessing peak purity.

-

LC-MS/MS can be used to identify the structures of the major degradation products.

-

dot

Caption: Forced Degradation Study Workflow.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of 5-(m-Tolyl)nicotinic acid. By leveraging knowledge of the parent nicotinic acid molecule and employing established, robust analytical protocols, researchers can generate the critical data needed to advance drug development programs. The experimental workflows detailed herein are designed to be self-validating and provide the necessary insights to de-risk downstream activities, including formulation development and regulatory submissions. Future work should focus on the isolation and full structural elucidation of any identified degradation products to ensure a complete understanding of the compound's stability profile.

References

-

PubChem. 5-Methylnicotinic acid | C7H7NO2 | CID 256208. National Institutes of Health. [Link]

-

Ross, B. M., & Katzman, M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. National Institutes of Health. [Link]

-

Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

- Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

Wikipedia. Menthyl nicotinate. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ResearchGate. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

PubMed. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

-

VTechWorks. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

-

European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

-

PubMed. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

-

Journal of Biological Chemistry. Determination of Nicotinic Acid Modifications in the Microbiological Method. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

-

MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

- Google Patents. CN102584695A - Preparing method of 5-methylnicotinicacid.

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]

-

Quora. Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. [Link]

-

National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

Loba Chemie. NICOTINIC ACID EXTRA PURE. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

PubMed. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

-

SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

- Google Patents. CN102584695B - Preparing method of 5-methylnicotinicacid.

Sources

- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 2. evotec.com [evotec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. database.ich.org [database.ich.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(m-Tolyl)nicotinic Acid Receptor Binding: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical exploration of the in silico modeling of 5-(m-Tolyl)nicotinic acid binding to its primary physiological target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework grounded in scientific causality, empowering readers to not only execute these computational experiments but also to critically evaluate their choices and interpret the results with confidence.

Executive Summary

5-(m-Tolyl)nicotinic acid, a derivative of nicotinic acid (niacin), is of significant pharmacological interest due to its potential to modulate lipid metabolism. The primary molecular target for nicotinic acid and its analogs is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[1] Understanding the precise molecular interactions between novel ligands like 5-(m-Tolyl)nicotinic acid and GPR109A is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced side effects, such as the characteristic niacin-induced flushing.[1] This guide delineates a complete in silico workflow, from initial structure preparation to advanced molecular dynamics simulations and pharmacophore modeling, to elucidate the binding mechanism of 5-(m-Tolyl)nicotinic acid to GPR109A.

Foundational Principles: The Target and the Ligand

A robust in silico study is built upon a thorough understanding of the biological system . The interaction between 5-(m-Tolyl)nicotinic acid and GPR109A is a classic example of a small molecule modulating the function of a G protein-coupled receptor (GPCR).

The GPR109A Receptor: A Key Player in Metabolic Regulation

GPR109A is a member of the Gi family of GPCRs.[2] Upon activation, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling event in adipocytes is responsible for the anti-lipolytic effects of niacin, which contribute to its lipid-lowering properties.[3] However, GPR109A activation in skin Langerhans cells and keratinocytes triggers the release of prostaglandins, leading to the common side effect of flushing.[1]

For our in silico investigation, the availability of a high-resolution structure is critical. Recently, a cryo-electron microscopy structure of the human GPR109A in complex with niacin and the G protein has been determined (PDB ID: 8IY9), providing an excellent starting point for our modeling studies.[1][4]

The Ligand: 5-(m-Tolyl)nicotinic Acid

5-(m-Tolyl)nicotinic acid is a structural analog of nicotinic acid. The key structural difference is the addition of a meta-tolyl group at the 5-position of the pyridine ring. This modification can significantly alter the ligand's physicochemical properties, including its size, shape, and hydrophobicity, which in turn will influence its binding affinity and selectivity for GPR109A.

The In Silico Workflow: A Strategic Overview

Our investigation will follow a multi-step computational approach, designed to provide a comprehensive understanding of the ligand-receptor interaction. Each step builds upon the previous one, offering progressively deeper insights into the binding event.

Caption: Workflow for Molecular Dynamics Simulation using GROMACS.

Part 4: Pharmacophore Modeling

Rationale: A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific receptor. Pharmacophore models can be used to screen large compound libraries for novel molecules with the potential to bind to the target of interest.

3.4.1. Structure-Based Pharmacophore Modeling Protocol

-

Step 1: Identify Key Interactions: Based on the results of the molecular docking and MD simulations, identify the key interactions between 5-(m-Tolyl)nicotinic acid and GPR109A. These interactions define the pharmacophoric features.

-

Step 2: Define Pharmacophore Features: Represent these interactions as a set of pharmacophoric features, which can include:

-

Hydrogen Bond Acceptors

-

Hydrogen Bond Donors

-

Hydrophobic Centers

-

Aromatic Rings

-

Positive/Negative Ionizable Centers

-

-

Step 3: Generate the Pharmacophore Model: Use a program like MOE (Molecular Operating Environment) or LigandScout to generate a 3D pharmacophore model based on the defined features and their spatial arrangement in the GPR109A binding site.

-

Step 4: Validate the Pharmacophore Model: Validate the model by screening it against a database of known GPR109A agonists and decoys. A good model should be able to distinguish between active and inactive compounds.

-

Step 5: Virtual Screening: Use the validated pharmacophore model to screen large virtual compound libraries to identify novel potential GPR109A ligands.

GPR109A Signaling Pathway

The activation of GPR109A by an agonist like 5-(m-Tolyl)nicotinic acid initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.

Caption: Simplified GPR109A downstream signaling pathway.

Upon agonist binding, GPR109A undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (Gi/o). [2]This causes the dissociation of the Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit then inhibits adenylyl cyclase, leading to a decrease in the production of cAMP. [2]This reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), ultimately inhibiting the release of free fatty acids from adipocytes. The receptor is also phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins, leading to receptor desensitization and internalization. [5]

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust framework for investigating the binding of 5-(m-Tolyl)nicotinic acid to the GPR109A receptor. By combining molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain a multi-faceted understanding of the ligand-receptor interaction at an atomic level. These insights are invaluable for the rational design of novel GPR109A modulators with improved therapeutic profiles. Future studies could expand upon this work by employing more advanced techniques such as free energy perturbation (FEP) calculations to more accurately predict binding affinities and by using the generated pharmacophore models to discover novel chemical scaffolds.

References

-

Cryo-EM structure of the human GPR109A receptor. (2024). RCSB Protein Data Bank. [Link]

-

GPR109A and Vascular Inflammation. (2013). Current Atherosclerosis Reports. [Link]

-

GPR109A (Niacin Receptor) - Pathway Map. (n.d.). SelfDecode. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2021). YouTube. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

-

Nicotinic Acid. (n.d.). PubChem. [Link]

-

Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021). Frontiers in Molecular Biosciences. [Link]

-

The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research. [Link]

-

The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2022). International Journal of Molecular Sciences. [Link]

Sources

Introduction: The Enduring Relevance of the Nicotinic Acid Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Nicotinic Acid Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies employed in the discovery and synthesis of novel nicotinic acid derivatives. We will delve into the rationale behind experimental design, provide detailed protocols, and explore the structure-activity relationships that govern the therapeutic potential of this versatile chemical scaffold.

Nicotinic acid, also known as niacin or Vitamin B3, is an essential human nutrient with a well-established role in cellular metabolism.[1] In pharmacological doses, it has been a cornerstone in the management of lipid disorders for decades.[2] Its primary mechanism in this context involves reducing the production of triglycerides and very low-density lipoprotein (VLDL), which subsequently lowers low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1][3]

Despite its efficacy, the clinical use of nicotinic acid is often limited by undesirable side effects, most notably cutaneous flushing.[2] This limitation has spurred significant interest in developing novel derivatives that retain or enhance the therapeutic benefits while mitigating adverse effects. Furthermore, research has revealed that the nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-tuberculosis effects.[4][5][6] This guide explores the journey from the foundational nicotinic acid molecule to the rational design and synthesis of next-generation therapeutic candidates.

Section 1: Therapeutic Targets and Mechanistic Insights

The therapeutic diversity of nicotinic acid derivatives stems from their ability to interact with multiple biological targets. Understanding these pathways is critical for rational drug design.

Lipid Metabolism: The GPR109A Pathway

The primary lipid-lowering effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) expressed on adipocytes. This interaction inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately decreases the mobilization of free fatty acids (FFAs) from adipose tissue to the liver, reducing the substrate available for triglyceride and VLDL synthesis.[3]

Caption: Simplified GPR109A signaling pathway for lipid modulation.

Inflammation and Analgesia

Several novel nicotinic acid derivatives have demonstrated potent anti-inflammatory and analgesic properties.[7][8] The mechanism often involves the inhibition of key inflammatory mediators. For instance, certain derivatives have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] The evaluation of these compounds frequently involves assessing their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) or inducible nitric oxide synthase (iNOS), which are central to the inflammatory cascade.[5]

Antimicrobial Activity

The pyridine nucleus of nicotinic acid serves as a valuable pharmacophore for developing antimicrobial agents. Synthetic derivatives, particularly acylhydrazone and 1,3,4-oxadiazoline scaffolds, have shown promising activity against a range of bacterial and fungal pathogens.[9] The mechanism of action is often multifaceted, but can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The structure-activity relationship (SAR) is crucial here, as minor chemical modifications can significantly alter the antimicrobial spectrum and potency.[9]

Section 2: Rational Drug Design and Lead Optimization

The development of novel derivatives is a systematic process that integrates chemical synthesis with biological evaluation. The goal is to optimize the therapeutic index by enhancing efficacy and minimizing toxicity.

Sources

- 1. nanomegas.com [nanomegas.com]

- 2. Nicotinic acid: a review of its clinical use in the treatment of lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of 5-(m-Tolyl)nicotinic Acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 5-(m-Tolyl)nicotinic acid, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for accurate quantification in drug development and quality control, this document outlines robust analytical methodologies. We present protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering solutions for a range of analytical sensitivities and specificities. Furthermore, a foundational UV-Vis spectrophotometric method is described for rapid, high-concentration measurements. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring methodological integrity and reproducibility. All methods are discussed in the context of International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4][5][6]

Introduction: The Importance of 5-(m-Tolyl)nicotinic Acid Quantification

5-(m-Tolyl)nicotinic acid is a crucial building block in the synthesis of a variety of pharmacologically active compounds.[1] As a derivative of nicotinic acid (Vitamin B3), it plays a significant role in the development of drugs targeting a range of metabolic and neurological disorders.[1][7][8] The purity and concentration of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, the development of accurate and reliable analytical methods for its quantification is paramount for researchers, scientists, and drug development professionals.

This application note provides a detailed examination of several analytical techniques suitable for the quantification of 5-(m-Tolyl)nicotinic acid. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Chemical Structure and Properties of 5-(m-Tolyl)nicotinic Acid:

-

IUPAC Name: 5-(3-Methylphenyl)pyridine-3-carboxylic acid

-

Molecular Formula: C₁₃H₁₁NO₂

-

Molecular Weight: 213.23 g/mol

-

General Properties: As a derivative of nicotinic acid, it is expected to be a crystalline solid with some solubility in organic solvents and aqueous solutions, particularly at adjusted pH. The presence of the tolyl group increases its hydrophobicity compared to nicotinic acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) and intermediates due to its robustness, precision, and cost-effectiveness. The method separates the analyte of interest from other components in a sample mixture based on its interaction with a stationary phase, followed by detection using a UV-Vis detector.

Principle of the Method

The separation of 5-(m-Tolyl)nicotinic acid is achieved using reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The analyte is retained on the column based on its hydrophobicity. The quantification is based on the principle that the absorbance of UV light by the analyte is directly proportional to its concentration, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for nicotinic acid derivatives is typically in the range of 260-265 nm.[9][10]

Experimental Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Reagents:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (or other suitable acid for pH adjustment).

-

Ultrapure water.

-

5-(m-Tolyl)nicotinic acid reference standard.

Chromatographic Conditions (Starting Point for Method Development):

| Parameter | Condition | Rationale |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The organic modifier (acetonitrile) elutes the analyte from the C18 column. Formic acid is added to control the pH and ensure the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape. |

| Column | C18 (4.6 x 150 mm, 5 µm) | A standard reverse-phase column suitable for the separation of moderately nonpolar compounds. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 262 nm | Based on the typical absorbance maximum for nicotinic acid derivatives.[9][10] This should be experimentally verified. |

| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |

Procedure:

-

Standard Stock Solution Preparation (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 5-(m-Tolyl)nicotinic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and make up to the mark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

-

Sample Preparation: Dissolve the sample containing 5-(m-Tolyl)nicotinic acid in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the working standard solutions in triplicate and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution and determine the concentration of 5-(m-Tolyl)nicotinic acid from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

The developed method must be validated to ensure it is suitable for its intended purpose.[2][5]

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Accuracy | Recovery should be within 98-102% for the analyte. |

| Precision | Relative Standard Deviation (RSD) should be ≤ 2% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |

HPLC-UV Workflow Diagram

Caption: Workflow for the quantification of 5-(m-Tolyl)nicotinic acid by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of 5-(m-Tolyl)nicotinic acid in complex matrices (e.g., biological fluids), LC-MS/MS is the method of choice.[11][12]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion (the protonated molecule, [M+H]⁺). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise.

Experimental Protocol

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

UPLC/HPLC system.

-

Appropriate analytical column (e.g., C18 or HILIC).

Reagents:

-

Acetonitrile (LC-MS grade).

-

Methanol (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water.

-

5-(m-Tolyl)nicotinic acid reference standard.

-

Internal Standard (IS), if available (e.g., a stable isotope-labeled analog).

LC-MS/MS Conditions (Starting Point for Method Development):

| Parameter | Condition | Rationale |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A common mobile phase system for reverse-phase LC-MS, providing good ionization efficiency in positive ESI mode. |

| Gradient | A time-based gradient from low to high organic content to elute the analyte with good peak shape. | To ensure efficient elution and separation from matrix components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for UPLC/HPLC-MS applications. |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | A shorter column with smaller particles is often used in LC-MS/MS for faster analysis times. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules. The pyridine nitrogen is readily protonated. |

| MRM Transition | Precursor ion [M+H]⁺: m/z 214.2Product ion: To be determined experimentally | The precursor ion corresponds to the protonated molecule. The product ion is determined by infusing a standard solution and performing a product ion scan. A common fragmentation for nicotinic acid derivatives involves the loss of the carboxylic acid group. |

Procedure:

-

Tuning and Optimization: Infuse a standard solution of 5-(m-Tolyl)nicotinic acid into the mass spectrometer to determine the optimal precursor and product ions, as well as other MS parameters (e.g., declustering potential, collision energy).

-

Standard and Sample Preparation: Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., ng/mL range). Sample preparation may involve more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for complex matrices.[13]

-

Analysis: Inject the standards and samples into the LC-MS/MS system and acquire data in MRM mode.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) versus concentration. Determine the concentration of the analyte in the samples from this curve.

LC-MS/MS Workflow Diagram

Caption: Workflow for sensitive quantification by LC-MS/MS.

UV-Vis Spectrophotometry

For rapid, simple, and high-concentration measurements, such as in the analysis of bulk drug substance, UV-Vis spectrophotometry can be a suitable technique.[10][14]

Principle of the Method

This method relies on the direct measurement of the absorbance of a solution containing 5-(m-Tolyl)nicotinic acid at its wavelength of maximum absorbance (λmax). The concentration is determined using a calibration curve that relates absorbance to concentration, following the Beer-Lambert law.

Experimental Protocol

Instrumentation:

-

UV-Vis spectrophotometer (double beam).

-

Quartz cuvettes (1 cm path length).

-

Analytical balance and volumetric glassware.

Reagents:

-

A suitable solvent in which the analyte is soluble and stable (e.g., ethanol, methanol, or 0.1 M HCl).[15]

-

5-(m-Tolyl)nicotinic acid reference standard.

Procedure:

-

Determination of λmax: Prepare a dilute solution of 5-(m-Tolyl)nicotinic acid in the chosen solvent and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance.

-

Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Working Standards and Calibration Curve: Prepare a series of dilutions from the stock solution to create a set of standards with concentrations that give absorbances in the linear range of the instrument (typically 0.1-1.0 AU). Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Prepare a solution of the sample in the same solvent to a concentration that falls within the range of the calibration curve.

-

Sample Measurement: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Summary of Method Performance

The following table summarizes the expected performance characteristics of the described analytical methods. These are typical values and will need to be confirmed during method validation for 5-(m-Tolyl)nicotinic acid.

| Method | Typical Linearity Range | Typical LOQ | Key Advantages | Key Limitations |

| HPLC-UV | 1 - 100 µg/mL | ~0.5 µg/mL | Robust, cost-effective, widely available. | Moderate sensitivity, potential for interference from co-eluting compounds. |

| LC-MS/MS | 0.1 - 1000 ng/mL[13][16] | < 0.1 ng/mL[16] | High sensitivity and selectivity, suitable for complex matrices. | Higher cost of instrumentation and maintenance, requires specialized expertise. |

| UV-Vis Spectrophotometry | 5 - 25 µg/mL[9][10] | ~1 µg/mL | Simple, rapid, low cost. | Low specificity, only suitable for pure samples or simple mixtures. |

Conclusion

This application note provides a comprehensive overview of analytical methods for the quantification of 5-(m-Tolyl)nicotinic acid. The choice of the most appropriate method will be dictated by the specific analytical needs, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols for HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry serve as a strong foundation for method development and validation in accordance with regulatory guidelines. It is imperative that any method be fully validated in the laboratory where it is to be used to ensure its suitability for the intended purpose.

References

- Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1045-1052.

-

Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. Available from: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available from: [Link]

-

Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 125-131. Available from: [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

-

PubChem. (n.d.). 5-Methylnicotinic acid. National Center for Biotechnology Information. Available from: [Link]

-

Kumar, P., et al. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 9(3), 383-395. Available from: [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Available from: [Link]

-

Hughes, D. E., et al. (1954). Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. The Journal of Physical Chemistry, 58(6), 496-498. Available from: [Link]

-

S. Mounika, et al. (2020). UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. Research Journal of Pharmacy and Technology, 13(10), 4721-4724. Available from: [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

-

Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available from: [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available from: [Link]

-

Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Starna Scientific. Available from: [Link]

-

Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 125-131. Available from: [Link]

-

ResearchGate. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. ResearchGate. Available from: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. Available from: [Link]

-

University of Missouri. (2021). LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN. MOspace. Available from: [Link]

-

Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

-

ResearchGate. (2015). Evaluation on the analytical method - Niacin. ResearchGate. Available from: [Link]

-

Bordoloi, R., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 8(9), 3959-3963. Available from: [Link]

-

Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE. Loba Chemie. Available from: [Link]

-

ResearchGate. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. rjptonline.org [rjptonline.org]

- 10. japsonline.com [japsonline.com]

- 11. bevital.no [bevital.no]

- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 14. researchgate.net [researchgate.net]

- 15. Nicotinic Acid (210-260 nm) [starna.com]

- 16. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: A Guide to Overcoming Solubility Challenges with 5-(m-Tolyl)nicotinic Acid in In Vitro Assays

Welcome to the technical support guide for 5-(m-Tolyl)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a derivative of nicotinic acid, 5-(m-Tolyl)nicotinic acid presents unique handling characteristics due to its molecular structure. This guide provides field-proven insights and step-by-step protocols to ensure reproducible and accurate results in your in vitro studies.

Section 1: Understanding the Core Problem - First Principles

Q1: What are the key chemical properties of 5-(m-Tolyl)nicotinic acid that affect its solubility?

A1: The solubility of 5-(m-Tolyl)nicotinic acid is governed by a combination of its acidic functional group and a significant increase in hydrophobicity compared to its parent molecule, nicotinic acid.

-

Nicotinic Acid Backbone: The molecule is fundamentally a pyridinemonocarboxylic acid, which makes it a weak acid.[1] Like nicotinic acid, it can donate a proton from its carboxylic acid group. The acidity (pKa) of nicotinic acid is approximately 4.85 for the carboxyl group.[2] At a pH below this pKa, the compound is in its neutral, protonated form, which is significantly less soluble in water. Above this pKa, it deprotonates to form the more soluble nicotinate salt. This pH-dependent behavior is a critical tool for manipulation.

-

The m-Tolyl Group: The addition of the m-Tolyl (methylbenzyl) group at the 5-position drastically increases the molecule's nonpolar surface area. This makes it more hydrophobic, or a "grease-ball" type molecule, which inherently disfavors interaction with water and thus lowers its aqueous solubility.[3]

-

Crystal Lattice Energy: As a solid, the compound's molecules are arranged in a crystal lattice. To dissolve, the solvent must provide enough energy to overcome this lattice energy. The strong intermolecular forces in the crystal of a poorly soluble compound make this difficult for aqueous buffers alone.

Understanding these three factors is the foundation for logically troubleshooting any solubility issue you encounter.

Section 2: Troubleshooting Guide & Standard Operating Procedures (SOPs)

This section is designed in a question-and-answer format to directly address the most common issues encountered in the lab.

FAQ 1: My 5-(m-Tolyl)nicotinic acid powder won't dissolve in my aqueous buffer (e.g., PBS, DMEM). What is my first step?

Answer: The most direct and common first step is to prepare a concentrated stock solution in a suitable organic solvent. This is standard practice for most nonpolar compounds.

Causality: An appropriate organic solvent can effectively solvate the hydrophobic m-Tolyl group and disrupt the compound's crystal lattice energy, allowing it to enter solution at a high concentration. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.[4]

SOP-01: Preparation of a Concentrated DMSO Stock Solution

-

Preparation: Work in a chemical fume hood. Weigh out the desired amount of 5-(m-Tolyl)nicotinic acid powder using an analytical balance.

-

Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM).

-

Dissolution: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Sonication is also an effective method.[5]

-

Verification: Ensure the solution is clear and free of any visible particulates before use.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

| Solvent | Typical Starting Stock Concentration | Key Considerations |

| DMSO | 10 - 100 mM | Universal solvent, but can be cytotoxic at final assay concentrations >0.5-1%.[6][7] |

| Ethanol | 10 - 50 mM | Less toxic than DMSO for many cell types, but also a less potent solvent. |

| DMF (Dimethylformamide) | 10 - 100 mM | Potent solvent, but generally more toxic than DMSO and should be used with caution. |

FAQ 2: I made a concentrated DMSO stock, but the compound precipitates when I dilute it into my cell culture media. How do I prevent this?

Answer: This phenomenon, known as "crashing out," occurs when the compound moves from a favorable organic environment (high-concentration DMSO) to an unfavorable aqueous one. The key is to control the dilution process and ensure the final concentration of both the compound and the solvent are compatible with your assay system.

Causality: When the DMSO stock is diluted, the solvating power of the bulk solution decreases dramatically. The hydrophobic drug molecules are driven to aggregate with each other rather than interact with water, leading to the formation of a solid precipitate.

Below is a troubleshooting workflow to address this critical issue.

Caption: Troubleshooting workflow for compound precipitation.

FAQ 3: How can I use pH to increase the solubility of 5-(m-Tolyl)nicotinic acid?

Answer: You can dramatically increase the aqueous solubility of this compound by converting it to its salt form through pH adjustment.

Causality: As a carboxylic acid, 5-(m-Tolyl)nicotinic acid exists in equilibrium between its neutral (R-COOH) and ionized (R-COO⁻) forms. By adding a base (e.g., NaOH), you shift this equilibrium towards the ionized, deprotonated carboxylate form. This charged species has much stronger, more favorable interactions with polar water molecules, leading to a significant increase in solubility. This is a fundamental principle for dissolving acidic compounds.[8][9]

SOP-02: Solubilization via pH Adjustment

-

Initial Suspension: Suspend the weighed powder of 5-(m-Tolyl)nicotinic acid in a small volume of purified water (e.g., to make a 10 mM pre-stock). It will not dissolve at this stage.

-

Basification: While stirring or vortexing, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise.

-

Monitor Dissolution: Continue adding NaOH until the solution becomes completely clear. This indicates the formation of the soluble sodium nicotinate salt.

-

pH Measurement & Adjustment: Measure the pH of the resulting stock solution. It will likely be alkaline. If your experiment is pH-sensitive, you can carefully adjust it back towards your target pH with a dilute acid (e.g., 0.1 M HCl). Crucially, do not go below the compound's pKa (~4.8), as this will cause it to precipitate out again.

-

Final Dilution: This pH-adjusted stock can now be more safely diluted into your final buffered assay medium. The buffer in the final medium should be strong enough to maintain the desired pH.

FAQ 4: I'm running a sensitive cell-based assay. What are the best practices for managing solvent toxicity?

Answer: Solvent toxicity is a critical confounding factor in cell-based assays. It is imperative to keep the final concentration of any organic solvent as low as possible and to run proper vehicle controls.

Causality: Organic solvents like DMSO can disrupt cell membranes, interfere with protein function, and induce stress responses or cell death, independent of the compound's activity.[4] Studies have shown that while concentrations below 0.1% are often safe, concentrations of 0.5% can begin to reduce cell viability, and concentrations of 1% or higher can be significantly cytotoxic, depending on the cell line and exposure time.[6][7][10]

SOP-03: Validating Solvent Tolerance

-

Determine Final Solvent Concentration: Calculate the maximum final percentage of DMSO (or other solvent) that will be present in your highest dose wells.

-

Design Control Groups: Set up your experiment to include the following controls:

-

Untreated Control: Cells with media only.

-

Vehicle Control: Cells treated with the highest final concentration of the solvent (e.g., 0.1% DMSO in media) but without your compound.

-

-

Run a Viability Assay: Before a large experiment, it is best practice to run a simple cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of solvent concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%).

-

Analyze Results: Determine the highest concentration of the solvent that does not significantly impact cell viability compared to the untreated control. This should be your maximum allowable solvent concentration for all future experiments with that cell line.

| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation |

| > 1.0% | Often cytotoxic, significant off-target effects.[6][7] | Avoid |

| 0.5% - 1.0% | Potential for cytotoxicity and non-specific effects. | Use with caution, requires rigorous vehicle controls. |

| < 0.5% | Generally considered safe for most applications. | Recommended Maximum |

| < 0.1% | Minimal effects reported.[4] | Ideal Target |

FAQ 5: My experiment cannot tolerate any organic solvent. What is the best advanced method to solubilize my compound?

Answer: For a completely solvent-free aqueous solution, the use of cyclodextrins to form an inclusion complex is the gold standard.